molecular formula C6H9N3O B13666386 6-Ethoxypyridazin-4-amine CAS No. 89464-91-5

6-Ethoxypyridazin-4-amine

Katalognummer: B13666386
CAS-Nummer: 89464-91-5
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: HKCCNXYNCQTLDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxypyridazin-4-amine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyridazin-4-amine typically involves the reaction of ethyl hydrazinecarboxylate with 3,6-dichloropyridazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the chlorine atoms on the pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxypyridazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Ethoxypyridazin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Ethoxypyridazin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Ethoxypyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

89464-91-5

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

6-ethoxypyridazin-4-amine

InChI

InChI=1S/C6H9N3O/c1-2-10-6-3-5(7)4-8-9-6/h3-4H,2H2,1H3,(H2,7,9)

InChI-Schlüssel

HKCCNXYNCQTLDQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NN=CC(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.